(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride
Overview
Description
3,4-Dimethoxyphenethylamine is an organic compound with the linear formula (CH3O)2C6H3CH2CH2NH2 . It’s used as a precursor for the synthesis of isoquinolines .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenethylamine is represented by the SMILES stringCOc1ccc(CCNC)cc1OC
. The InChI key is ANOUKFYBOAKOIR-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3,4-Dimethoxyphenethylamine is a liquid at room temperature with a density of 1.074 g/mL at 25 °C . It has a refractive index of 1.546 and boils at 188 °C/15 mmHg .Scientific Research Applications
Organic Chemistry and Mechanistic Insights
Compounds similar to "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" are frequently explored in organic chemistry for their reactivity and potential as intermediates in synthetic pathways. For example, studies on the acidolysis of lignin model compounds explore mechanisms relevant to understanding how similar structures behave under specific conditions, which can be crucial for developing new synthetic methods or materials (Yokoyama, 2015).
Pharmacology and Drug Development
In pharmacology, research often focuses on understanding the interaction between chemical compounds and biological systems. While specific studies on "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" may not be available, the pharmacological profiles of structurally related compounds provide insights into potential therapeutic applications, mechanisms of action, and safety profiles. For instance, studies on the neurochemistry and neurotoxicity of MDMA explore the biological effects of compounds that interact with serotonin receptors, which could be relevant for compounds with similar chemical structures (Mckenna & Peroutka, 1990).
Environmental Science and Toxicology
Research in environmental science and toxicology examines the impact of chemical compounds on ecosystems and human health. Investigations into the persistence, bioaccumulation, and toxicological effects of compounds like DDT and its derivatives offer valuable lessons on managing the environmental and health risks associated with chemical exposure. Such studies underscore the importance of assessing the environmental fate and potential hazards of chemical compounds, including those structurally related to "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" (Beard, 2006).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSTPMVIYAHMF-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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